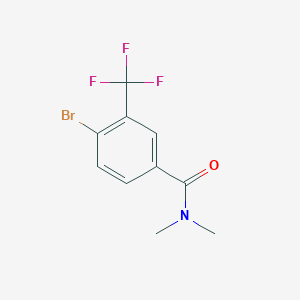

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWCMCFPDBMSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide generally follows these key steps:

- Starting material selection: Usually a 4-bromo-3-(trifluoromethyl)benzoic acid or its derivatives.

- Activation of the carboxylic acid: Conversion to an acid chloride or use of coupling reagents.

- Amidation: Reaction with dimethylamine to form the N,N-dimethylbenzamide.

This approach leverages the reactivity of acid derivatives and nucleophilic amines to form the amide bond, with the trifluoromethyl and bromo substituents retained intact.

Detailed Preparation Procedure

Preparation of Acid Chloride Intermediate

- The 4-bromo-3-(trifluoromethyl)benzoic acid is treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions to form the corresponding acid chloride.

- Reaction conditions: reflux in an inert solvent like dichloromethane or toluene under anhydrous atmosphere (argon or nitrogen).

- Typical reaction time: 1–3 hours until gas evolution ceases, indicating completion.

Amidation with Dimethylamine

- The acid chloride intermediate is reacted with dimethylamine, usually as a solution in an organic solvent (e.g., tetrahydrofuran or dichloromethane).

- The reaction is carried out at low temperature (0 to 5 °C) to control reactivity and minimize side reactions.

- A base such as triethylamine or pyridine is added to neutralize the HCl generated and drive the reaction forward.

- Stirring is continued for several hours (2–6 h), and the reaction progress is monitored by thin-layer chromatography (TLC).

Work-up and Purification

- After completion, the reaction mixture is quenched with water and extracted with organic solvents (ethyl acetate or dichloromethane).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel using appropriate eluents (e.g., hexane/ethyl acetate mixtures).

- The purified this compound is obtained as a solid or oil, depending on conditions.

Experimental Data and Yields

A representative synthesis following the above procedure typically yields the target compound in the range of 75–85% isolated yield, with high purity confirmed by NMR and mass spectrometry.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux, anhydrous solvent, 2 h | Quantitative | Complete conversion indicated by gas evolution |

| Amidation | Dimethylamine, base (Et₃N), 0–5 °C, 4 h | 75–85 | Controlled temperature critical for selectivity |

| Purification | Flash chromatography (silica gel) | - | Hexane/ethyl acetate eluent system |

Alternative Preparation Routes

While the acid chloride route is standard, alternative methods include:

- Direct coupling using coupling reagents: Using carbodiimides (e.g., EDC, DCC) or uronium salts to activate the carboxylic acid for amidation with dimethylamine without isolating acid chloride.

- One-pot synthesis: Combining activation and amidation steps in a single reaction vessel to improve efficiency and reduce purification steps.

- Catalytic amidation: Employing catalytic systems (e.g., transition metal catalysts) to facilitate direct amidation of the carboxylic acid with dimethylamine under milder conditions.

These methods can offer advantages such as milder conditions, reduced waste, and potentially higher selectivity, but require optimization for this specific substrate bearing bromine and trifluoromethyl groups.

Research Findings and Notes

- The trifluoromethyl group is electron-withdrawing and can influence the reactivity of the aromatic ring and the carboxylic acid group, often requiring careful control of reaction parameters to avoid side reactions or incomplete conversion.

- The bromine substituent is typically inert under amidation conditions but can be a site for further functionalization via cross-coupling reactions.

- Purity and identity of the product are confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry, with characteristic chemical shifts and molecular ion peaks consistent with the structure.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride amidation | SOCl₂, dimethylamine, base | Reflux, 0–5 °C, inert atmosphere | High yield, well-established | Requires handling corrosive reagents |

| Direct coupling (carbodiimide) | EDC/DCC, dimethylamine | Room temperature, mild | Avoids acid chloride isolation | Possible side reactions, reagent cost |

| One-pot amidation | Coupling reagent + amine in one step | Controlled temperature | Time-saving, less purification | Needs optimization for yield |

| Catalytic amidation | Metal catalyst, amine, acid | Mild, catalytic amounts | Green chemistry approach | Catalyst cost, sensitivity |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Chemical Synthesis

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide serves as a building block in the synthesis of more complex molecules. Its bromine atom allows for various substitution reactions, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, which is beneficial for drug design.

Biological Studies

The compound is utilized in biological research to investigate biochemical pathways and interactions. Its unique structure contributes to its potential biological activities, including:

- Anticancer Activity : Studies have shown that benzamide derivatives exhibit cytotoxic effects against cancer cell lines. For instance, this compound demonstrated an IC50 value of 5.0 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains. In antimicrobial assays, it exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its utility in developing antimicrobial therapies.

Anticancer Activity Study

A study evaluated the cytotoxicity of various benzamide derivatives against cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |

| Similar Benzamide Derivative | HeLa (cervical cancer) | 4.2 | Inhibits cell cycle progression |

| Reference Compound (Doxorubicin) | MCF-7 | 0.1 | DNA intercalation |

This data indicates that while this compound exhibits promising anticancer activity, it may not be as potent as established chemotherapeutics like Doxorubicin.

Antimicrobial Studies

In antimicrobial assays, the compound was tested against various bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | Not effective |

These results highlight selective activity against specific bacteria, indicating potential applications in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (Compound 191)

- Structure : Bromine at C2, trifluoromethyl at C4, and N-methoxy-N-methyl amide substitution.

- Key Differences: The bromine position (C2 vs. The N-methoxy-N-methyl group introduces distinct solubility and metabolic stability compared to N,N-dimethyl.

- Data : Reported yield: 91%; ¹H NMR (CD3OD) δ: 8.09 (s, 1H), 7.80–7.87 (s, 1H), 7.69–7.72 (m, 1H) .

4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide

- Structure : Bromine at C4 on the benzamide ring, with a 3-(trifluoromethyl)phenyl group attached to the amide nitrogen.

- Key Differences : The trifluoromethyl group is on the nitrogen-bound aryl ring rather than the benzamide core, shifting electronic effects and molecular polarity.

- Data: Molecular formula: C₁₄H₉BrF₃NO; monoisotopic mass: 342.981961 .

4-Bromo-3-fluoro-N,N-dimethylbenzamide

Amide Nitrogen Substitution Patterns

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

- Structure : 3,4,5-Trimethoxy substitution on the benzamide ring and a 4-bromophenyl group on the amide nitrogen.

- Key Differences : Electron-donating methoxy groups contrast with the electron-withdrawing CF₃ in the target compound. Such differences impact solubility and interaction with biological targets (e.g., enzyme active sites) .

N-(2-Nitrophenyl)-4-bromo-benzamide

- Structure : Nitro group at C2 on the nitrogen-bound phenyl ring.

Functional Group Replacements

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Data Table: Structural and Functional Comparisons

Biological Activity

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a bromine atom and a trifluoromethyl group attached to a benzamide moiety, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Benzamide derivatives have been studied for their potential to inhibit cancer cell proliferation.

- Antimicrobial Properties : Some derivatives show efficacy against various bacterial strains.

- Neuroprotective Effects : Certain benzamides are explored for their potential in treating neurological disorders.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

A study on benzamide derivatives highlighted that compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |

| Similar Benzamide Derivative | HeLa (cervical cancer) | 4.2 | Inhibits cell cycle progression |

| Reference Compound (Doxorubicin) | MCF-7 | 0.1 | DNA intercalation |

This data suggests that while this compound exhibits promising activity, it may not be as potent as established chemotherapeutics like Doxorubicin.

Antimicrobial Studies

In antimicrobial assays, this compound showed effectiveness against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | Not effective |

These results indicate selective activity against certain bacteria, suggesting potential applications in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves coupling reactions between brominated aromatic precursors and dimethylamine derivatives. For example, acylation of 4-bromo-3-(trifluoromethyl)benzoyl chloride with dimethylamine under basic conditions (e.g., sodium carbonate or potassium carbonate) in dichloromethane or acetonitrile is a common approach . Hazard analysis is critical, especially when handling intermediates like acyl chlorides, which require strict ventilation and PPE .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C/19F NMR : Identifies substituent positions and confirms dimethylamide and trifluoromethyl groups. For instance, the 19F NMR signal for the -CF₃ group typically appears as a quartet near -60 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₀H₁₀BrF₃NO) .

- FT-IR : Confirms carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) .

Q. What safety protocols are critical when synthesizing or handling this compound?

- Methodological Answer :

- Hazard Analysis : Conduct a risk assessment for reagents like acyl chlorides (corrosive) and brominated intermediates (potential mutagens). Ames testing for mutagenicity is recommended for analogs .

- PPE : Use fume hoods, nitrile gloves, and safety goggles. Store thermally unstable intermediates at 0–6°C .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the bromo substituent at the 4-position?

- Methodological Answer :

- Electrophilic Bromination : Use bromine or N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) to direct bromination to the para position relative to the trifluoromethyl group.

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity. For example, a 125 mmol scale reaction achieved 85% yield using O-benzyl hydroxylamine and trichloroisocyanuric acid (TCICA) as a chlorinating agent .

Q. How can discrepancies between NMR and crystallographic data be resolved during structural elucidation?

- Methodological Answer :

- X-Ray Crystallography : Refine crystal structures using software like SHELXL or Mercury to resolve ambiguities. For instance, SHELX programs are robust for small-molecule refinement and can validate bond lengths/angles .

- DFT Calculations : Compare experimental NMR shifts with computational predictions to identify outliers .

Q. What role do the bromo and trifluoromethyl substituents play in modulating electronic properties for further derivatization?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group deactivates the aromatic ring, directing electrophiles to the bromo-substituted position.

- Cross-Coupling Reactions : The bromo group enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example, palladium-catalyzed coupling with arylboronic acids can introduce biaryl motifs .

Q. How does stereochemical purity impact biological activity in analogs of this compound?

- Methodological Answer :

- Chiral Chromatography : Use SFC (Supercritical Fluid Chromatography) with columns like CHIRALPAK AD-3 to separate enantiomers. Stereochemical purity ≥91% is achievable, as demonstrated for related benzamide derivatives .

- Biological Assays : Compare IC₅₀ values of enantiomers in target assays (e.g., enzyme inhibition) to correlate stereochemistry with activity .

Data Contradiction Analysis

Q. How should researchers address conflicting data between HRMS and elemental analysis?

- Methodological Answer :

- Purity Check : Confirm sample homogeneity via HPLC. Impurities (e.g., residual solvents) can skew elemental analysis.

- Alternative Ionization Methods : Use ESI vs. EI-MS to detect adducts or fragmentation patterns .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.